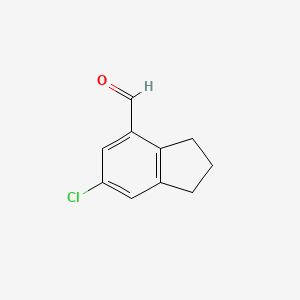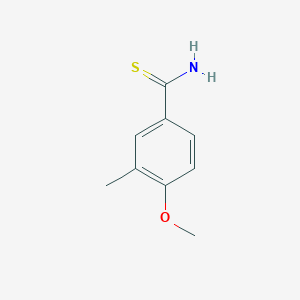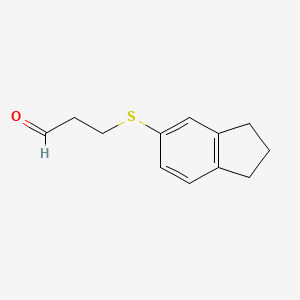
Rel-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly those targeting specific pathways or receptors.
Industry: In industrial applications, the compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: A similar compound without the chiral centers.
2-(4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group.
2-(4-methoxyphenyl)proline: A structurally related amino acid derivative.
Uniqueness: The unique combination of the methoxyphenyl group, pyrrolidine ring, and carboxylic acid group in rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1 |
Clé InChI |
NPLUHRDFXUIWSJ-QWRGUYRKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2[C@H](CCN2)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2C(CCN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)



![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
